Superior MAO‑A Selectivity Compared to the Clinical LSD1 Inhibitor Tranylcypromine
In a direct biochemical assay using bovine brain mitochondria, N‑[1‑(3,4‑Dimethylphenyl)ethyl]cyclopropanamine inhibited MAO‑A with an IC₅₀ of 35.1 μM [1]. In contrast, tranylcypromine, the prototypical arylcyclopropylamine and an FDA‑approved drug, inhibits MAO‑A with a reported IC₅₀ of 1.4 μM and MAO‑B with a Kᵢ of 17 μM [2]. The approximately 25‑fold higher IC₅₀ for the target compound against MAO‑A directly translates to a significantly cleaner off‑target profile, a critical advantage for epigenetic target validation where MAO‑mediated effects can confound phenotypic readouts.
| Evidence Dimension | MAO‑A inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 35.1 μM |
| Comparator Or Baseline | Tranylcypromine: 1.4 μM |
| Quantified Difference | ~25‑fold less potent (higher IC₅₀) |
| Conditions | Bovine brain mitochondria; preincubation 30 min; serotonin substrate; spectrofluorimetric detection [1] |
Why This Matters
Researchers requiring LSD1 inhibition without confounding MAO activity will find this compound offers a built‑in selectivity advantage over first‑generation cyclopropanamines, reducing the need for parallel MAO‑specific controls.
- [1] BindingDB. BDBM50130936 / CHEMBL3633204. Inhibition of MAO‑A (bovine) by N‑[1‑(3,4‑Dimethylphenyl)ethyl]cyclopropanamine. IC₅₀ = 3.51E+4 nM (35.1 μM). View Source
- [2] Lee, M.G. et al. Chem. Biol. 2006, 13, 563–567. An Essential Role for CoREST in Nucleosomal Histone 3 Lysine 4 Demethylation. (IC₅₀ and Kᵢ values compiled from associated supplementary data). View Source
